3-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(4-Fluorophenyl)-4-(3-methoxyphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolopyrazoles. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with fluorophenyl, methoxyphenyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4-(3-methoxyphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, organometallic reagents, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-4-(3-methoxyphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in biological processes.
Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4-(3-methoxyphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: Similar structure with a chlorine atom instead of a fluorine atom.
3-(4-Methylphenyl)-4-(3-methoxyphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C24H18FN3O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H18FN3O2/c1-30-19-9-5-6-16(14-19)23-20-21(15-10-12-17(25)13-11-15)26-27-22(20)24(29)28(23)18-7-3-2-4-8-18/h2-14,23H,1H3,(H,26,27) |
InChI Key |
HOAZSJKFHGKIIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)F |
Origin of Product |
United States |
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